molecular formula C20H9I4NO5 B1512827 6-Aminoerythrosin CAS No. 870703-94-9

6-Aminoerythrosin

Cat. No.: B1512827
CAS No.: 870703-94-9
M. Wt: 850.9 g/mol
InChI Key: XSCPSRAAPMXOLS-UHFFFAOYSA-N
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Description

6-Aminoerythrosin is a synthetic organic compound with the molecular formula C20H9I4NO5 and a molecular weight of 850.91 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminoerythrosin can be synthesized through a multi-step chemical process starting from 4-nitro-1,8-naphthalic anhydride. The synthesis involves nitration, reduction, and iodination reactions under controlled conditions to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the compound is synthesized using continuous flow processes to ensure consistency and high yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Aminoerythrosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reduction reactions are typically carried out using reducing agents like sodium borohydride or hydrogen gas.

  • Substitution: Substitution reactions involve halogenation or nitration using reagents such as iodine or nitric acid.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of iodinated or nitrated derivatives.

Scientific Research Applications

6-Aminoerythrosin is widely used in scientific research due to its unique properties:

  • Chemistry: It serves as a reagent in organic synthesis and analytical chemistry for detecting specific ions and molecules.

  • Biology: Used as a fluorescent probe in biological imaging and cell labeling.

  • Medicine: Applied in diagnostic assays and as a contrast agent in medical imaging.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 6-Aminoerythrosin exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: It binds to certain enzymes and receptors, altering their activity.

  • Pathways Involved: The compound can modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

6-Aminoerythrosin is compared with other similar compounds, such as erythrosin B and Acid Red 18, highlighting its uniqueness:

  • Erythrosin B: Similar in structure but lacks the amino group, resulting in different chemical properties and applications.

  • Acid Red 18: Another derivative of erythrosin, but with variations in the substitution pattern, leading to distinct reactivity and uses.

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Properties

IUPAC Name

5-amino-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9I4NO5/c21-11-4-9-17(13(23)15(11)26)29-18-10(5-12(22)16(27)14(18)24)20(9)8-3-6(25)1-2-7(8)19(28)30-20/h1-5,26-27H,25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCPSRAAPMXOLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)O)I)I)O)I)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9I4NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746299
Record name 6-Amino-3',6'-dihydroxy-2',4',5',7'-tetraiodo-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

850.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-94-9
Record name 6-Amino-3',6'-dihydroxy-2',4',5',7'-tetraiodo-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870703-94-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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